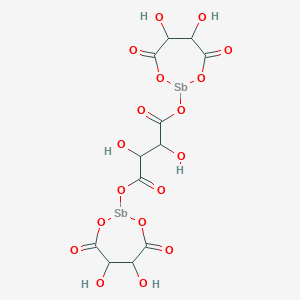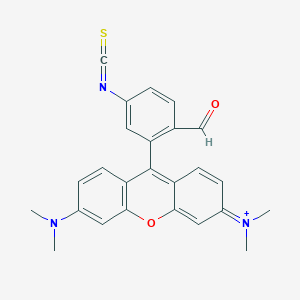
Tetramethylrhodamine isothiocyanate Isomer R
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetramethylrhodamine isothiocyanate Isomer R is synthesized through a multi-step process involving the reaction of tetramethylrhodamine with thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane under controlled temperature conditions to ensure the formation of the isothiocyanate group .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities and ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Tetramethylrhodamine isothiocyanate Isomer R primarily undergoes nucleophilic substitution reactions due to the presence of the isothiocyanate group. This group reacts readily with nucleophiles such as amines, thiols, and hydroxyl groups .
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, hydroxyl groups
Solvents: Ethanol, methanol, dimethylformamide, dimethylsulfoxide, water
Conditions: Typically carried out at room temperature or slightly elevated temperatures to facilitate the reaction.
Major Products: The major products of these reactions are fluorescently labeled biomolecules, such as proteins, peptides, and nucleic acids. These labeled compounds are used in various analytical techniques, including fluorescence microscopy and flow cytometry .
Wissenschaftliche Forschungsanwendungen
Tetramethylrhodamine isothiocyanate Isomer R has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Biology: Commonly used to label proteins, nucleic acids, and other biomolecules for visualization under a fluorescence microscope.
Medicine: Employed in diagnostic assays to detect specific biomolecules or pathogens.
Industry: Utilized in the manufacturing of diagnostic kits and reagents for laboratory use.
Wirkmechanismus
The mechanism by which tetramethylrhodamine isothiocyanate Isomer R exerts its effects involves the formation of a covalent bond between the isothiocyanate group and nucleophilic groups on biomolecules. This covalent attachment results in the fluorescent labeling of the biomolecule, allowing for its detection and analysis. The fluorescence of the compound is due to the tetramethylrhodamine moiety, which absorbs light at a specific wavelength and emits light at a longer wavelength .
Vergleich Mit ähnlichen Verbindungen
- Tetramethylrhodamine isothiocyanate mixed isomers
- Tetramethylrhodamine-5-isothiocyanate
- Fluorescein isothiocyanate isomer I
- Rhodamine B isothiocyanate
Comparison: Tetramethylrhodamine isothiocyanate Isomer R is unique due to its specific isomeric form, which provides distinct fluorescence properties and reactivity. Compared to other similar compounds, it offers a balance of high fluorescence intensity and stability, making it particularly suitable for long-term labeling and imaging applications .
Eigenschaften
IUPAC Name |
[6-(dimethylamino)-9-(2-formyl-5-isothiocyanatophenyl)xanthen-3-ylidene]-dimethylazanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N3O2S/c1-27(2)18-7-9-20-23(12-18)30-24-13-19(28(3)4)8-10-21(24)25(20)22-11-17(26-15-31)6-5-16(22)14-29/h5-14H,1-4H3/q+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMPLBJMYVMAPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)N=C=S)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N3O2S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl {[1-(aminomethyl)cyclopropyl]methyl}methylcarbamate hydrochloride](/img/structure/B8086086.png)

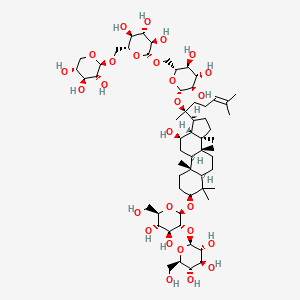
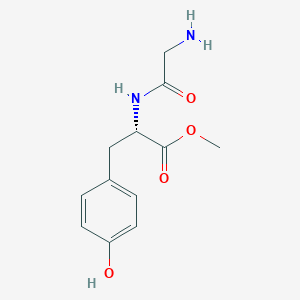


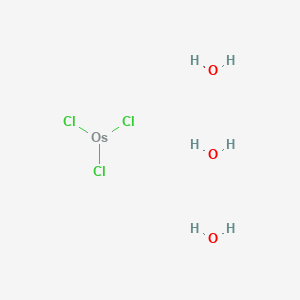




![trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide](/img/structure/B8086157.png)
